2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole
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Overview
Description
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that combines the structural features of furan, triazole, and isoindole. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The fusion of these three rings imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with phthalic anhydride, followed by cyclization with an appropriate reagent to form the triazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It has been studied for its antimicrobial and antifungal activities, showing promise as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring but differ in the fused ring system, leading to different chemical properties and biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds also contain the triazole ring but are fused with a pyrazine ring, resulting in distinct pharmacological profiles.
Uniqueness
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole is unique due to the combination of the furan, triazole, and isoindole rings. This fusion imparts unique electronic and steric properties, making it a versatile scaffold for drug design and materials science applications .
Properties
IUPAC Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10-9(4-1)8-16-13(10)14-12(15-16)11-6-3-7-17-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBZEMXENMQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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